2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
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Overview
Description
2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes two chlorine atoms, a hydroxy group, and a methyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the reaction of 2,2-dichloroacetamide with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a different amide derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated amide.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide: Known for its unique structure and diverse applications.
This compound: Similar in structure but may have different functional groups or substitutions.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
55428-42-7 |
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Molecular Formula |
C6H11Cl2NO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
2,2-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C6H11Cl2NO2/c1-6(2,3-10)9-5(11)4(7)8/h4,10H,3H2,1-2H3,(H,9,11) |
InChI Key |
UVHGJHUQKRANFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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